molecular formula C20H14FNO5 B2670287 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate CAS No. 1105244-33-4

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate

Cat. No.: B2670287
CAS No.: 1105244-33-4
M. Wt: 367.332
InChI Key: NETKZJBAVLKSSO-UHFFFAOYSA-N
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Description

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is a complex organic compound that features a benzofuran ring, an oxazole ring, and a fluorophenoxy acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring through cyclization reactions. Subsequent steps involve the introduction of the oxazole ring and the fluorophenoxy acetate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it valuable for understanding cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with unique properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within the cell. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate apart from similar compounds is its unique combination of functional groups. The presence of both benzofuran and oxazole rings, along with the fluorophenoxy acetate moiety, provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO5/c21-14-5-7-16(8-6-14)24-12-20(23)25-11-15-10-19(27-22-15)18-9-13-3-1-2-4-17(13)26-18/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETKZJBAVLKSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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